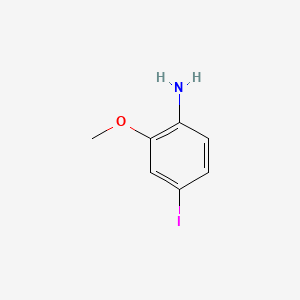

4-Iodo-2-methoxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPCMLLYVXZOLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674156 | |

| Record name | 4-Iodo-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338454-80-1 | |

| Record name | 4-Iodo-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 4-Iodo-2-methoxyaniline?

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-Iodo-2-methoxyaniline

Introduction to this compound

This compound, also known as 2-Amino-5-iodoanisole, is a substituted aniline derivative that serves as a highly versatile and valuable building block in modern organic synthesis.[1][2][3] Its structure is characterized by an aniline core functionalized with a methoxy group ortho to the amine and an iodine atom para to the amine. This unique arrangement of functional groups—an electron-donating amine, an activating methoxy group, and a synthetically labile iodo group—imparts a distinct reactivity profile, making it a sought-after intermediate in the pharmaceutical, agrochemical, and materials science industries.[1]

The primary utility of this compound stems from the presence of the carbon-iodine (C-I) bond, which is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of carbon and nitrogen-based substituents, enabling the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, reactivity, and key synthetic applications, with a focus on protocols and mechanistic insights relevant to research and development professionals.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. The compound is a brown solid at room temperature.[4]

Core Physicochemical Data

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 338454-80-1 | [4][5][6][7] |

| Molecular Formula | C₇H₈INO | [4][5][7] |

| Molecular Weight | 249.05 g/mol | [1][5] |

| Appearance | Brown Solid | [4] |

| Boiling Point | ~305.5 °C (Predicted) | [1] |

| Density | ~1.807 g/cm³ (Predicted) | [1] |

| IUPAC Name | This compound | [4] |

| SMILES | COC1=C(N)C=CC(I)=C1 | [4] |

Solubility Profile

As a substituted aniline, this compound exhibits solubility characteristics typical of aromatic amines. It is sparingly soluble in water but demonstrates good solubility in polar organic solvents such as ethanol, methanol, and acetone.[8][9] In acidic conditions, the amine group can be protonated to form a soluble salt, which can enhance its solubility in aqueous media.[8]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Commercial suppliers confirm its structure using techniques like ¹H NMR, IR spectroscopy, and Gas Chromatography (GC).[1][4]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be consistent with its substituted aromatic structure. Key signals would include distinct aromatic protons with splitting patterns dictated by their positions relative to the substituents, a singlet for the methoxy (-OCH₃) protons, and a broad singlet for the amine (-NH₂) protons.

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic ring and methyl group, C-O stretching for the ether linkage, and C-N stretching. The overall spectrum is expected to conform to the known structure of the molecule.[1][4]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the interplay of its three functional groups. The amine and methoxy groups are electron-donating, activating the aromatic ring towards electrophilic substitution, while the iodo group serves as the primary site for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is the most reactive of the aryl halides (I > Br > Cl) in palladium-catalyzed oxidative addition, making this compound an ideal substrate for a variety of powerful C-C and C-N bond-forming reactions.

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds. It involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, catalyzed by a palladium(0) complex.[10][11]

Causality in Experimental Design:

-

Catalyst: A Pd(0) source like Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂) with phosphine ligands is required to initiate the catalytic cycle.[10]

-

Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential. Its role is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[11][12]

-

Solvent: A mixed solvent system, often containing water (e.g., Toluene/Ethanol/Water or Dioxane/Water), is typically used to dissolve both the organic and inorganic reagents.[10]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of complex aryl amines from aryl halides.[13] This reaction has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance.

Causality in Experimental Design:

-

Catalyst & Ligand: This reaction is highly dependent on the choice of a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., X-Phos, S-Phos, RuPhos). The ligand stabilizes the palladium center, promotes oxidative addition, and facilitates the final reductive elimination step.[14][15]

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are commonly used to deprotonate the amine, forming the active amide nucleophile.[14]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic intermediates.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are provided as validated starting points for the synthetic manipulation of this compound.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol outlines a general procedure for the C-C bond formation.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 249 mg), phenylboronic acid (1.2 mmol, 146 mg), and sodium carbonate (2.0 mmol, 212 mg).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).

-

Solvent Addition: Add a solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

-

Degassing: Seal the flask and purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Allow the reaction to cool to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol describes a general procedure for C-N bond formation.

Step-by-Step Methodology:

-

Vessel Preparation: In an oven-dried, sealed reaction tube under an inert atmosphere, combine this compound (1.0 mmol, 249 mg), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg), and a suitable phosphine ligand like X-Phos (0.04 mmol, 19 mg).

-

Base Addition: Add sodium tert-butoxide (1.4 mmol, 135 mg). The base should be fresh and handled under an inert atmosphere due to its hygroscopic and reactive nature.

-

Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL).

-

Reaction: Seal the tube tightly and heat the mixture to 100 °C with stirring. Monitor the reaction by TLC or GC-MS until completion (typically 6-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired N-arylated product.

Safety and Handling

This compound is a chemical intermediate and must be handled with appropriate safety precautions.

-

Hazards: It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[16] Analogous compounds like 4-iodoaniline and p-anisidine are known to be toxic, with the potential to cause methemoglobinemia.[17][18]

-

Handling:

-

Always handle in a well-ventilated chemical fume hood.[19]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]

-

Avoid inhalation of dust and contact with skin and eyes.[20]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[2][19][20]

-

Conclusion

This compound is a key synthetic intermediate whose value is defined by its strategic placement of activating and reactive functional groups. Its robust participation in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in the synthesis of novel and complex molecules.

References

-

Santa Cruz Biotechnology, Inc. This compound | CAS 338454-80-1.

-

Thermo Fisher Scientific. This compound, 97%.

-

BLD Pharm. 338454-80-1 | this compound.

-

Santa Cruz Biotechnology, Inc. This compound Biochemical.

-

MySkinRecipes. This compound.

-

ChemicalBook. This compound | 338454-80-1.

-

ChemicalBook. This compound Product Information.

-

Chemical Label for this compound.

-

Wikipedia. Buchwald–Hartwig amination.

-

Sanz, R., et al. (2011). Approaches to the synthesis of 2,3-dihaloanilines. J. Org. Chem., 76, 3416-3437.

-

Panigrahi, T., et al. Standardised reaction of aniline with iodobenzene. ResearchGate.

-

LookChem. This compound, CasNo.338454-80-1.

-

Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2356-2364.

-

Sigma-Aldrich. Safety Data Sheet.

-

Fisher Scientific. Safety Data Sheet: 4-Iodoaniline.

-

ChemBK. 2-iodo-4-methoxyaniline.

-

Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(40), 9934-9952.

-

Chemistry LibreTexts. Buchwald-Hartwig Amination.

-

Carl ROTH. Safety Data Sheet: 4-Methoxyaniline.

-

Fisher Scientific. Safety Data Sheet: 4-Methoxyaniline.

-

Cole-Parmer. Material Safety Data Sheet - 4-Iodoaniline, 99%.

-

Harish Chopra. Buchwald-Hartwig Amination Reaction. YouTube.

-

Chemsrc. 2-Iodo-4-methoxyaniline MSDS.

-

Carl ROTH. Safety Data Sheet: 4-Methoxyaniline (p-Anisidine).

-

Yang, Z. (2018). Preparation method of 2-iodo-4-methoxyaniline. SciSpace.

-

The Royal Society of Chemistry. Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions.

-

Boron Molecular. This compound.

-

Sigma-Aldrich. 4-Iodoaniline 98%.

-

Solubility of Things. p-Anisidine.

-

BenchChem. Application Notes and Protocols for Suzuki Coupling.

-

Organic Chemistry Portal. Suzuki Coupling.

-

The Organic Chemistry Tutor. Suzuki Coupling Mechanism. YouTube.

-

PubChem. This compound.

-

The Organic Chemistry Channel. Suzuki Coupling. YouTube.

-

SynQuest Labs, Inc. This compound.

-

ECHEMI. 4-Methoxyaniline.

-

Sigma-Aldrich. 2-Iodo-4-methoxyaniline.

-

Wikipedia. p-Anisidine.

-

Organic Syntheses. p-IODOANILINE.

-

Patsnap. Preparation method of 4-methoxy-2-nitroaniline.

-

The Good Scents Company. ortho-anisidine.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound, CasNo.338454-80-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. CAS 338454-80-1 | 4656-H-X2 | MDL MFCD11044438 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. 338454-80-1|this compound|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. p-Anisidine - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. research.rug.nl [research.rug.nl]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemical-label.com [chemical-label.com]

- 17. carlroth.com [carlroth.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. 2-Iodo-4-methoxyaniline | CAS#:191348-14-8 | Chemsrc [chemsrc.com]

- 20. fishersci.com [fishersci.com]

4-Iodo-2-methoxyaniline CAS number 338454-80-1 information.

An In-depth Technical Guide to 4-Iodo-2-methoxyaniline (CAS: 338454-80-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 338454-80-1), a key building block in modern organic synthesis. The document delves into its physicochemical properties, plausible synthetic routes, key chemical reactions, and significant applications, particularly within the pharmaceutical industry. As a substituted aniline, its unique trifunctional nature—featuring an amine, a methoxy group, and an iodine atom—offers a versatile platform for constructing complex molecular architectures. Emphasis is placed on its utility in cross-coupling reactions and as a precursor for active pharmaceutical ingredients (APIs). Furthermore, this guide consolidates essential safety, handling, and spectral analysis information to support laboratory and developmental applications.

Introduction: The Strategic Value of this compound

This compound, also known by synonyms such as 2-Amino-5-iodoanisole and 4-Iodo-o-anisidine, is a halogenated aromatic amine with significant utility in synthetic chemistry.[1] Its molecular structure is characterized by an aniline core substituted with a methoxy group at position 2 and an iodine atom at position 4. This specific arrangement of functional groups makes it a highly valuable intermediate for introducing specific functionalities into target molecules, particularly in the development of novel pharmaceuticals and advanced materials.[2]

The strategic importance of this compound lies in the distinct reactivity of its three functional groups:

-

The amino group serves as a nucleophile, a base, and a handle for diazotization or for forming amides and sulfonamides.

-

The iodine atom is an excellent leaving group, rendering the molecule an ideal substrate for a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[3] This is a cornerstone of modern medicinal chemistry for creating complex carbon-carbon and carbon-heteroatom bonds.[3]

-

The methoxy group acts as an electron-donating group, influencing the reactivity and regioselectivity of the aromatic ring, while also providing a potential site for ether cleavage if required.

This guide consolidates the available technical data to serve as a practical resource for scientists leveraging this versatile reagent in their research and development endeavors.

Physicochemical and Handling Properties

A clear understanding of the physical properties and storage requirements is critical for the effective and safe use of any chemical reagent. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 338454-80-1 | [1][4][5][6][7] |

| Molecular Formula | C₇H₈INO | [1][4][6] |

| Molecular Weight | 249.05 g/mol | [4][7] |

| IUPAC Name | This compound | [6] |

| Appearance | Brown solid | [6] |

| Purity | Typically ≥95-99% | [1][4] |

| Boiling Point | ~305.5 °C (Predicted) | [8] |

| Storage Conditions | Store in a cool, dry, dark place under an inert atmosphere. For long-term storage, a freezer at -20°C is recommended. | [1][7] |

| SMILES | COC1=C(N)C=CC(I)=C1 | [6][7] |

| InChI Key | AEPCMLLYVXZOLQ-UHFFFAOYSA-N | [6] |

Synthesis and Manufacturing Insights

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, its structure suggests that established methodologies for the synthesis of iodoanilines are applicable. A highly plausible and industrially relevant approach is the copper-catalyzed aromatic Finkelstein reaction.

Plausible Synthetic Protocol: Aromatic Finkelstein Reaction

This method involves the conversion of a more readily available bromo- or chloro-aniline precursor into the desired iodo-aniline using an iodide salt. The procedure described for the synthesis of the analogous 4-iodo-2-methylaniline provides a robust template.[9]

Reaction Scheme: 4-Bromo-2-methoxyaniline + NaI → this compound

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Due to the sensitivity of the copper(I) iodide catalyst to moisture and oxygen, the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.[9]

-

Reagent Loading: To a two-necked flask equipped with a reflux condenser, add the starting material (4-bromo-2-methoxyaniline), sodium iodide (NaI, ~2 equivalents), and copper(I) iodide (CuI, ~5 mol%).[9]

-

Ligand and Solvent Addition: Add a suitable ligand, such as N,N'-dimethylethylenediamine (~10 mol%), followed by an anhydrous solvent like 1,4-dioxane.[9]

-

Heating and Reaction: Heat the resulting suspension to 110°C and maintain the reaction for approximately 18 hours.[9]

-

Workup: After cooling to room temperature, pour the mixture into a 25% ammonia solution to quench the reaction and dissolve copper salts, resulting in a blue solution.[9]

-

Extraction: Dilute the aqueous solution with deionized water and extract the product multiple times with an organic solvent such as dichloromethane.[9]

-

Purification: Wash the combined organic phases with saturated saline, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography or recrystallization if necessary.

Key Reactions and Synthetic Utility

The true value of this compound is realized in its application as a versatile synthetic intermediate.[2][8] Its functional groups provide a rich platform for a multitude of chemical transformations.

-

Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0) complexes, initiating catalytic cycles for forming new bonds. This makes it a prime substrate for:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form diaryl- or alkyl-aryl amines.

-

-

Reactions of the Amino Group: The aniline functionality can undergo a range of classical transformations:

-

Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides or sulfonamides, which are common motifs in drug molecules.

-

Diazotization: Conversion to a diazonium salt, which can then be substituted by a wide variety of nucleophiles (e.g., in Sandmeyer reactions).

-

The presence of both an iodo and an amino group allows for sequential, orthogonal reactions, enabling the construction of highly functionalized and complex molecular scaffolds from a single starting material.

Applications in Research and Drug Development

This compound is primarily categorized as a pharmaceutical intermediate.[1] Its structure is a key component in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[2][8] While specific drugs containing this exact fragment are proprietary, the utility of iodoanilines as a class is well-documented in medicinal chemistry.[10]

-

Scaffold for Drug Candidates: It serves as a starting material for creating libraries of novel compounds for screening in drug discovery campaigns.[11] The versatile reactivity allows for systematic structural modifications to explore structure-activity relationships (SAR).

-

Synthesis of Bioactive Molecules: Analogous iodoaniline structures are instrumental in developing agents for various therapeutic areas, including:

Its role as a foundational building block streamlines the development of new therapeutic agents by providing a reliable and adaptable starting point for complex syntheses.[2]

Safety, Handling, and Toxicology

Proper handling of this compound is essential due to its potential hazards. The safety information is derived from data sheets for the compound and its structural analogs, like o-anisidine.

GHS Hazard Classification

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed. | [12][13] |

| H312 | Harmful in contact with skin. | [12][13] |

| H332 | Harmful if inhaled. | [12][13] |

| H315 | Causes skin irritation. | [12][13] |

| H319 | Causes serious eye irritation. | [12][13] |

| H335 | May cause respiratory irritation. | [12][13] |

Note: The parent compound, 2-methoxyaniline (o-anisidine), is considered a potential carcinogen (IARC Group 2B).[14][15] Appropriate precautions should be taken when handling its derivatives.

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[14][16]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[14][17]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected prior to use. Dispose of contaminated gloves properly.[17]

-

Body Protection: Wear a lab coat or a chemical-resistant suit to prevent skin contact.[17]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][17][18] Protect from light.[14]

-

Disposal: Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[13][17]

Spectral Data Interpretation

While a dedicated public database of spectra for this specific CAS number is limited, the expected spectral characteristics can be reliably predicted based on its structure. These predictions are crucial for quality control and reaction monitoring.

-

¹H NMR:

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8-4.0 ppm.

-

Amine Protons (-NH₂): A broad singlet, typically in the range of 3.5-4.5 ppm, whose chemical shift can vary with solvent and concentration.

-

Aromatic Protons (Ar-H): Three protons on the aromatic ring will appear in the aromatic region (~6.5-7.5 ppm). Their splitting pattern would be complex, likely showing doublet and doublet of doublets patterns based on their coupling constants (ortho, meta).

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-150 ppm). The carbon attached to the iodine (C-I) would be shifted upfield compared to a C-H carbon, typically appearing around 80-95 ppm. The carbon attached to the methoxy group (C-O) and the carbon attached to the amino group (C-N) would appear downfield.

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹ for the methoxy group.

-

C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

-

C-O Stretch (Aryl Ether): A strong, characteristic band around 1230-1270 cm⁻¹.

-

Conclusion

This compound (CAS: 338454-80-1) is a strategically important and highly versatile chemical intermediate. Its value to researchers and drug development professionals is derived from the orthogonal reactivity of its iodo, amino, and methoxy functional groups. This enables its use as a foundational building block in the synthesis of complex, high-value molecules, particularly APIs. A thorough understanding of its properties, synthetic pathways, reactivity, and safety protocols, as outlined in this guide, is paramount for unlocking its full potential in advancing chemical and pharmaceutical research.

References

-

This compound, CasNo.338454-80-1. (n.d.). LookChem. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 6, 2026, from [Link]

-

A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. (2018). Organic & Biomolecular Chemistry. Retrieved January 6, 2026, from [Link]

-

3-Iodo-4-methoxyaniline: Synthesis, Properties, and Applications in Organic Chemistry. (n.d.). Sinfoo. Retrieved January 6, 2026, from [Link]

-

Safety Data Sheet - 4-Methoxyaniline. (n.d.). Carl ROTH. Retrieved January 6, 2026, from [Link]

-

Preparation method of 2-iodo-4-methoxyaniline. (2018). SciSpace. Retrieved January 6, 2026, from [Link]

-

Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (n.d.). Acade Chemical. Retrieved January 6, 2026, from [Link]

-

The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. (n.d.). Acade Chemical. Retrieved January 6, 2026, from [Link]

-

2-Iodo-4-methoxyaniline | CAS#:191348-14-8. (n.d.). Chemsrc. Retrieved January 6, 2026, from [Link]

-

o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. (n.d.). LinkedIn. Retrieved January 6, 2026, from [Link]

-

4-Iodo-2-nitroaniline. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

-

IR spectrum for 4-iodoaniline. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. (2014). ResearchGate. Retrieved January 6, 2026, from [Link]

-

p-Anisidine. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

The Characterization of 4- and 5-Iodo-2-aminoindan. (2012). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Feature Reviews in Medicinal Chemistry. (2024). PMC. Retrieved January 6, 2026, from [Link]

-

3-Iodo-4-methoxyaniline. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

2-Methoxyaniline. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

2025 Medicinal Chemistry Reviews at a Glance. (2025, December 2). Drug Hunter. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound, CasNo.338454-80-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 338454-80-1 [chemicalbook.com]

- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 338454-80-1|this compound|BLD Pharm [bldpharm.com]

- 8. This compound [myskinrecipes.com]

- 9. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 10. Feature Reviews in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. calibrechem.com [calibrechem.com]

- 12. chemical-label.com [chemical-label.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. cdnisotopes.com [cdnisotopes.com]

- 15. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Iodo-4-methoxyaniline | CAS#:191348-14-8 | Chemsrc [chemsrc.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Molecular Structure and Synthesis of 4-Iodo-2-methoxyaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Iodo-2-methoxyaniline, a key building block in modern medicinal chemistry and organic synthesis. The document elucidates its molecular structure, physicochemical properties, and detailed synthetic methodologies. Emphasis is placed on the practical application of this compound, particularly as a crucial intermediate in the development of targeted therapeutics such as kinase inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, chemical process development, and materials science, offering both theoretical insights and actionable experimental protocols.

Introduction: The Strategic Importance of this compound

This compound, with CAS Number 338454-80-1, is a halogenated aromatic amine that has garnered significant attention in the pharmaceutical and chemical industries.[1] Its strategic importance lies in its unique molecular architecture, which features a reactive iodine atom and a methoxy group on an aniline scaffold. This trifecta of functional groups provides a versatile platform for a wide array of chemical transformations, most notably in the construction of complex heterocyclic systems that form the core of many modern therapeutic agents.

The presence of the iodine atom facilitates various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds.[2] The methoxy and amino groups, in turn, modulate the electronic properties of the aromatic ring and provide additional sites for chemical modification. This versatility makes this compound a highly sought-after intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[3][4]

This guide will provide an in-depth exploration of the molecular characteristics of this compound, followed by a detailed examination of its synthesis, including a discussion of the underlying reaction mechanisms and a step-by-step experimental protocol. Finally, its applications in drug discovery will be highlighted with a focus on its role in the synthesis of specific kinase inhibitors.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with an amino group at position 1, a methoxy group at position 2, and an iodine atom at position 4.

| Property | Value | Source |

| CAS Number | 338454-80-1 | [1] |

| Molecular Formula | C₇H₈INO | [1] |

| Molecular Weight | 249.05 g/mol | [5] |

| Appearance | Typically a solid | [5] |

| Boiling Point | 305.5 °C (predicted) | [5] |

| Density | 1.807 g/cm³ (predicted) | [5] |

| Storage | Store at room temperature in a dry, dark place. | [5] |

Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) would be expected to show distinct signals for the aromatic protons, the methoxy protons, and the amine protons. The aromatic region will display a characteristic splitting pattern reflecting the substitution on the benzene ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. Key signals would include those for the carbon atoms of the aromatic ring, with the carbon attached to the iodine atom showing a characteristic chemical shift, and the signal for the methoxy carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands would be observed for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group. The C-I stretching vibration is typically observed in the far-infrared region.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.

Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound is most commonly achieved through the electrophilic iodination of 2-methoxyaniline. This reaction is a classic example of electrophilic aromatic substitution, where an electrophile (in this case, an iodine cation or a polarized iodine species) attacks the electron-rich aromatic ring of 2-methoxyaniline.

The Causality Behind Experimental Choices in Electrophilic Iodination

The successful synthesis of this compound hinges on the careful selection of the iodinating agent and reaction conditions to achieve high regioselectivity and yield.

-

Choice of Starting Material: 2-methoxyaniline is an activated aromatic system due to the presence of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups. Both of these groups are ortho-, para-directing. The amino group is a stronger activating group than the methoxy group. Therefore, the incoming electrophile will be directed to the positions ortho and para to the amino group. The position para to the amino group (position 4) is sterically more accessible than the ortho positions, leading to the preferential formation of the 4-iodo isomer.

-

Choice of Iodinating Agent: Molecular iodine (I₂) itself is a relatively weak electrophile. Therefore, an oxidizing agent is typically required to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺).[6] Common iodinating systems include:

-

Iodine and an Oxidizing Agent: A combination of molecular iodine with an oxidizing agent like hydrogen peroxide (H₂O₂), nitric acid (HNO₃), or sodium periodate (NaIO₄) is frequently employed.[7][8] These oxidizing agents facilitate the formation of the electrophilic iodine species in situ.

-

N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine.[9] It is often used for the iodination of activated aromatic compounds and can offer improved handling and selectivity compared to harsher reagents.[9][10]

-

Visualizing the Synthesis Pathway

The following diagram illustrates the general workflow for the synthesis of this compound via electrophilic iodination.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Direct Iodination

The following protocol is a representative procedure for the synthesis of this compound based on established methods for the iodination of activated anilines. This protocol should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-Methoxyaniline

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyaniline (1.0 eq.) in a suitable organic solvent such as dichloromethane.

-

Addition of Base: Add an aqueous solution of sodium bicarbonate (approx. 2.0 eq.). The base serves to neutralize the hydroiodic acid (HI) that is formed as a byproduct of the reaction, which can otherwise lead to side reactions.

-

Addition of Iodine: To the stirred biphasic mixture, add molecular iodine (1.0-1.1 eq.) portion-wise at room temperature. The reaction mixture will develop a dark color due to the presence of iodine.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules. Its primary application lies in its role as a key intermediate in the development of kinase inhibitors, a class of targeted therapies that have revolutionized the treatment of cancer and other diseases.[3][4]

Role as a Scaffold in Kinase Inhibitors

Kinase inhibitors are small molecules that block the action of protein kinases, enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Many kinase inhibitors feature a 4-anilinoquinazoline or a similar heterocyclic core, where the aniline moiety binds to a key region of the kinase active site. This compound serves as a precursor to this critical aniline fragment, with the iodine atom providing a handle for further chemical modifications to optimize the potency and selectivity of the inhibitor.

Case Study: Synthesis of a PI3K Inhibitor

One notable example of the application of this compound is in the synthesis of potent and selective inhibitors of phosphoinositide 3-kinase (PI3K), a family of enzymes that are frequently dysregulated in cancer. The synthesis of certain PI3K inhibitors involves the coupling of this compound with a suitable heterocyclic core via a palladium-catalyzed cross-coupling reaction. The methoxy and amino groups of the aniline fragment can then be further functionalized to enhance the inhibitor's interaction with the PI3K active site.

Safety and Handling

This compound and its precursors, such as 2-methoxyaniline, should be handled with care in a laboratory setting. It is essential to consult the Safety Data Sheet (SDS) before use.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[12][11]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[12] Avoid formation of dust and aerosols.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

The starting material, 2-methoxyaniline, is classified as a substance that may cause cancer and is toxic if inhaled or in contact with skin.[12][11] Therefore, all handling procedures should be conducted with the utmost caution.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, with a particularly significant impact on the field of drug discovery. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex molecular architectures, especially in the development of targeted therapies like kinase inhibitors. A thorough understanding of its molecular structure, properties, and synthetic methodologies, as outlined in this guide, is crucial for its effective and safe utilization in research and development. As the demand for novel and more effective pharmaceuticals continues to grow, the importance of key intermediates like this compound is set to increase, further solidifying its role as a cornerstone of modern medicinal chemistry.

References

- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (2019). The Royal Society of Chemistry.

-

This compound. MySkinRecipes. (n.d.). Retrieved from [Link]

-

Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (n.d.). Retrieved from [Link]

-

Table of Contents. (n.d.). Retrieved from [Link]

-

Fig. S2. IR spectrum for 4-iodoaniline. ResearchGate. (n.d.). Retrieved from [Link]

-

FT-IR spectra of 4-methoxyaniline before (a); and after (b) interaction... ResearchGate. (n.d.). Retrieved from [Link]

-

5-Iodo-2-methoxyaniline - Optional[FTIR] - Spectrum. SpectraBase. (n.d.). Retrieved from [Link]

-

4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793. PubChem. (n.d.). Retrieved from [Link]

- Process for the iodination of aromatic compounds. Google Patents. (n.d.).

-

Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. AIR Unimi. (2023-07-20). Retrieved from [Link]

-

Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed. (2012-07-27). Retrieved from [Link]

-

Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Retrieved from [Link]

- Process for the iodination of aromatic compounds. Google Patents. (n.d.).

Sources

- 1. rsc.org [rsc.org]

- 2. Iodination - Wordpress [reagents.acsgcipr.org]

- 3. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H8INO) [pubchemlite.lcsb.uni.lu]

- 6. air.unimi.it [air.unimi.it]

- 7. WO2010121904A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]

- 8. EP2243767A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]

- 9. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Physical Characteristics of 4-Iodo-2-methoxyaniline for Advanced Research and Pharmaceutical Applications

This in-depth technical guide provides a detailed exploration of the critical physical characteristics of 4-Iodo-2-methoxyaniline, specifically its melting and boiling points. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in complex organic synthesis and pharmaceutical development. The guide delves into the theoretical underpinnings of these physical properties, provides field-proven experimental protocols for their accurate determination, and discusses their profound implications in a scientific and industrial context.

Introduction to this compound: A Versatile Building Block

This compound is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of a wide array of more complex molecules. Its unique substitution pattern, featuring an iodine atom and a methoxy group on the aniline core, imparts specific reactivity and physical properties that are leveraged in various chemical transformations. The presence of the iodo-group facilitates cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds. The methoxy and amino groups, in turn, can be further functionalized or can influence the electronic properties and reactivity of the aromatic ring. Consequently, this compound is a valuable precursor in the development of novel pharmaceutical agents, agrochemicals, and advanced materials.

A thorough understanding of its physical properties, such as melting and boiling points, is paramount for its effective use. These constants are not merely identification tags; they are critical parameters that inform reaction setup, purification strategies, and even the potential bioavailability of a downstream active pharmaceutical ingredient (API).

Core Physical Properties of this compound

The melting and boiling points are definitive physical constants for a pure crystalline solid. These temperatures represent the points at which the compound transitions from a solid to a liquid and from a liquid to a gas, respectively, at atmospheric pressure. These transitions are indicative of the strength of the intermolecular forces within the crystal lattice and the liquid state.

| Physical Property | Value | Source |

| Melting Point | 48°C - 50°C | Thermo Scientific Chemicals[1] |

| Boiling Point | 305.5°C | MySkinRecipes[2] |

It is noteworthy that the isomeric compound, 3-Iodo-4-methoxyaniline, exhibits a melting point of 74°C. This difference highlights the significant impact of the substituent positions on the crystalline packing and intermolecular interactions, thereby influencing the melting point.

The Critical Role of Melting and Boiling Points in Pharmaceutical Development

In the pharmaceutical industry, the determination of melting and boiling points is a fundamental aspect of quality control and drug development.[3][4]

-

Purity Assessment: A sharp melting point range is a strong indicator of a compound's high purity. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.[5] This principle is a rapid and cost-effective method for preliminary purity assessment of synthesized intermediates like this compound.

-

Compound Identification: While not sufficient for absolute identification on its own, a measured melting or boiling point that matches the literature value for a known compound provides strong corroborating evidence of its identity.

-

Predicting Solubility and Bioavailability: There is an established relationship between the melting point of a drug substance and its solubility. Higher melting points often correlate with lower solubility, which can, in turn, affect the bioavailability of an orally administered drug. Understanding these relationships early in the drug discovery process can guide lead optimization efforts.

-

Process Chemistry and Scale-up: Knowledge of the boiling point is essential for designing distillation and purification protocols. It dictates the required temperature and pressure conditions for efficient separation and purification of this compound from reaction mixtures, which is critical for large-scale production.

Experimental Determination of Physical Characteristics

The accurate determination of melting and boiling points relies on precise and well-established laboratory techniques. The following sections detail the methodologies for these measurements, providing not just the steps but the scientific rationale behind them.

Melting Point Determination: The Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.

-

Sample Preparation: A small amount of dry, finely powdered this compound is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed to a height of 2-3 mm by gently tapping the tube. Proper packing ensures uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or a digital temperature sensor.

-

Heating Rate: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range. For an accurate measurement, the heating rate should be slow, typically 1-2°C per minute, as the melting point is approached. This slow rate allows for thermal equilibrium to be established between the sample, the heating medium, and the thermometer.

-

Observation and Recording: The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.

-

Fine Powder: Grinding the sample into a fine powder ensures efficient and uniform heat transfer throughout the sample.

-

Sealed Capillary Tube: Sealing one end of the capillary prevents the sample from subliming or decomposing before melting.

-

Slow Heating Rate: A slow heating rate is crucial for accuracy. If heated too quickly, the temperature of the heating block will rise faster than the temperature of the sample, leading to an erroneously high and broad melting point reading.

Caption: Workflow for Melting Point Determination by the Capillary Method.

Boiling Point Determination: The Thiele Tube Method

The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small quantity of a liquid. Since this compound has a high boiling point, a suitable high-boiling point oil (e.g., silicone oil) must be used in the Thiele tube.

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.

-

Apparatus Assembly: The fusion tube assembly is attached to a thermometer. The entire assembly is then placed in a Thiele tube containing a high-boiling point oil, ensuring the sample is level with the thermometer bulb.

-

Heating: The side arm of the Thiele tube is gently heated. The unique design of the Thiele tube facilitates the circulation of the oil via convection currents, ensuring uniform heating of the sample.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is due to the expansion of the air trapped inside and the increasing vapor pressure of the sample.

-

Boiling Point Determination: The heating is continued until a continuous and rapid stream of bubbles is observed. At this point, the heating is stopped. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point of the sample. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

The Thiele tube method is inherently self-validating. The observation of a continuous stream of bubbles confirms that the liquid's vapor pressure is overcoming the atmospheric pressure. The subsequent drawing of the liquid into the capillary upon cooling provides a precise and reproducible endpoint for the measurement.

Caption: Workflow for Boiling Point Determination by the Thiele Tube Method.

Conclusion

The melting and boiling points of this compound are fundamental physical properties that are indispensable for its application in research and industrial settings. Accurate determination of these values is crucial for ensuring the purity of the compound, confirming its identity, and designing efficient synthetic and purification protocols. For drug development professionals, these physical constants offer valuable insights into a compound's potential solubility and bioavailability, thereby guiding the early stages of the drug discovery pipeline. The methodologies outlined in this guide provide a robust framework for the precise and reliable measurement of these critical parameters, empowering scientists to utilize this compound to its full potential in their research and development endeavors.

References

-

MySkinRecipes. This compound. [Link]

-

NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]

-

Chemistry For Everyone. Why Are Melting Points Used For Drug Purity Validation? [Link]

-

ResolveMass Laboratories Inc. Melting Point Determination. [Link]

-

Mettler Toledo. What is Melting Point? [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Timstar. Melting Point: Using the Thiele Tube. [Link]

-

MySkinRecipes. This compound. [Link]

-

LookChem. Cas 74587-12-5,3-IODO-4-METHOXYANILINE. [Link]

-

NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]

-

Chemistry For Everyone. Why Are Melting Points Used For Drug Purity Validation? [Link]

-

ResolveMass Laboratories Inc. Melting Point Determination. [Link]

-

Melting Point And Boiling Point Lab Report. [Link]

Sources

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 2-Iodo-4-methylaniline | C7H8IN | CID 2764000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Iodo-4-methoxyaniline | C7H8INO | CID 22054596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Iodoaniline | C6H6IN | CID 10893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 338454-80-1|this compound|BLD Pharm [bldpharm.com]

A Senior Application Scientist's Guide to the Solubility of 4-Iodo-2-methoxyaniline in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role and Properties of 4-Iodo-2-methoxyaniline

This compound, with the molecular formula C₇H₈INO and a molecular weight of 249.0 g/mol , is a critical halogenated building block in modern organic synthesis.[1] Its structural complexity, featuring an aromatic ring substituted with an iodo, a methoxy, and an amino group, makes it a versatile intermediate. It is particularly valuable in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs) and in the manufacturing of specialized dyes and pigments where its unique substitution pattern contributes to desired chromophoric and biological properties.[2]

A thorough understanding of its solubility is paramount for any scientist working with this compound. Solubility dictates the choice of solvent for chemical reactions, purification processes like crystallization, and formulation strategies in drug development. This guide provides a deep dive into the theoretical principles governing its solubility, a predictive analysis across various solvent classes, and a robust experimental protocol for empirical determination.

The Science of Solubility: A Molecular Perspective

The solubility of any compound is governed by the principle of "like dissolves like," which is a practical expression of the intermolecular forces at play between the solute (this compound) and the solvent.[3] The overall solubility is a direct result of the energetic balance between breaking the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions. For this compound, three primary forces are in effect.

-

Hydrogen Bonding: The amine (-NH₂) group is a potent hydrogen bond donor, while the nitrogen atom of the amine and the oxygen atom of the methoxy (-OCH₃) group are hydrogen bond acceptors. This strongly favors solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can act as acceptors (e.g., acetone).[4][5]

-

Dipole-Dipole Interactions: The presence of electronegative nitrogen, oxygen, and iodine atoms creates a significant molecular dipole. This polarity allows for strong dipole-dipole interactions with polar solvents (both protic and aprotic).[6]

-

London Dispersion Forces (LDF): These van der Waals forces are present in all molecules and increase with molecular size and surface area. The large, electron-rich iodinated benzene ring of the molecule provides a substantial surface area for LDF, promoting solubility in nonpolar solvents. The polarizability of the large iodine atom further enhances these interactions.[4]

The solubility of this compound in any given solvent is thus a competitive interplay between the polar, hydrogen-bonding capabilities of its functional groups and the nonpolar character of its core aromatic structure.

Predicted Solubility Profile of this compound

While extensive quantitative data for this specific compound is not publicly cataloged, a reliable predictive profile can be constructed based on its molecular structure and the known behavior of similar compounds like p-anisidine.[7]

| Solvent Class | Example Solvents | Dominant Intermolecular Force | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | High | The -NH₂ and -OCH₃ groups can readily form strong hydrogen bonds with the solvent's hydroxyl group. |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Dipole-Dipole | High to Moderate | Strong dipole-dipole interactions are expected. Solvents like DMSO and DMF are excellent solubilizers for a wide range of organic molecules. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Dipole-Dipole, H-Bond Accepting | Moderate | The ether oxygen can act as a hydrogen bond acceptor for the -NH₂ group, and weak dipole interactions are present.[8] |

| Aromatic | Toluene, Benzene | London Dispersion Forces (π-π stacking) | Moderate to Low | π-π stacking interactions between the solvent's and solute's aromatic rings can promote solubility. |

| Halogenated | Dichloromethane (DCM), Chloroform | Dipole-Dipole, London Dispersion | Moderate | Similar polarities and the potential for dipole-dipole interactions suggest moderate solubility. |

| Aliphatic Nonpolar | Hexane, Cyclohexane | London Dispersion Forces | Low to Insoluble | The energy gained from LDF is unlikely to overcome the strong solute-solute interactions (crystal lattice energy) and the solvent-solvent interactions.[9] |

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions must be confirmed by empirical testing. The following protocol provides a standardized method for the qualitative determination of solubility.

Objective: To qualitatively assess the solubility of this compound in a representative range of organic solvents at ambient temperature.

Safety First:

-

Hazard Identification: this compound and its analogues are classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[10][11][12][13] They can cause skin, eye, and respiratory irritation.[13] Always consult the most current Safety Data Sheet (SDS) before handling.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles at all times.

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Methanol, Acetone, Toluene, Hexane)

-

Small test tubes (13x100 mm) and a test tube rack

-

Spatula

-

Vortex mixer

-

Graduated cylinders or pipettes

Step-by-Step Procedure:

-

Preparation: Label a clean, dry test tube for each solvent to be tested.

-

Weighing: Add approximately 25 mg of this compound to each labeled test tube. The precise amount is less critical than ensuring consistency across all tests.

-

Solvent Addition: Add 0.5 mL of the first solvent to the corresponding test tube.

-

Mixing: Cap the test tube securely and agitate vigorously using a vortex mixer for at least 60 seconds.[14] This step is critical to ensure the system reaches equilibrium.

-

Observation: Visually inspect the solution against a well-lit background. Look for any undissolved solid particles.

-

Classification:

-

Soluble: The solid dissolves completely, leaving a clear or colored homogeneous solution.

-

Sparingly Soluble: The majority of the solid dissolves, but some particles remain visible.

-

Insoluble: The solid does not appear to dissolve at all.[14]

-

-

Documentation: Record the observations for each solvent in a laboratory notebook.

-

Repeat: Repeat steps 3-7 for each solvent being tested.

Caption: Key intermolecular forces driving solubility outcomes.

Conclusion for the Practicing Scientist

The solubility of this compound is a nuanced outcome of its multifunctional structure. Its polar amine and methoxy groups render it highly soluble in polar protic and aprotic solvents, making alcohols, DMSO, and DMF excellent choices for reaction media. Conversely, its large, nonpolar iodinated aromatic core leads to poor solubility in aliphatic hydrocarbons like hexane. For purifications such as recrystallization, a mixed-solvent system, such as ethanol/water or toluene/hexane, is likely to be effective. This guide provides the foundational knowledge and practical methodology for making informed, efficient, and safe decisions when handling this compound in a research and development setting.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . (2025, February 11). YouTube. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility | SALTISE. (n.d.).

-

2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry . Saskoer.ca. (n.d.). Retrieved from [Link]

-

Solubility of Iodine in Some Organic Solvents . Chemistry Stack Exchange. (2019, April 22). Retrieved from [Link]

-

2.12: Intermolecular Forces and Solubilities . Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

-

Safety Data Sheet: 4-Methoxyaniline . Carl ROTH. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - 4-Iodoaniline, 99% . Cole-Parmer. (n.d.). Retrieved from [Link]

-

4-methoxyaniline . ChemBK. (n.d.). Retrieved from [Link]

-

Solubility of Iodine in Ethyl Alcohol, Ethyl Ether, Mesitylene, p-Xylene, 2,2-Dimethylbutane, Cyclohexane and Perfluoro-n-heptane . Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

-

Intermolecular Forces 1: Solubility . (2019, October 22). YouTube. Retrieved from [Link]

-

This compound . MySkinRecipes. (n.d.). Retrieved from [Link]

-

Intermolecular interaction between aniline and dichloromethane . Chemistry Stack Exchange. (2018, June 12). Retrieved from [Link]

-

p-Anisidine . Solubility of Things. (n.d.). Retrieved from [Link]

-

Solubility and intermolecular forces . Khan Academy. (n.d.). Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [myskinrecipes.com]

- 3. Khan Academy [khanacademy.org]

- 4. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 5. youtube.com [youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. chem.ws [chem.ws]

Spectral data interpretation for 4-Iodo-2-methoxyaniline (NMR, IR, MS).

An In-depth Technical Guide to the Spectral Interpretation of 4-Iodo-2-methoxyaniline

Introduction

This compound is a substituted aniline that serves as a crucial building block in various domains of synthetic chemistry. Its structural motif is found in intermediates for pharmaceuticals, dyes, and pigments, where it contributes to vibrant and stable colors.[1] It is also employed in research and development for creating novel compounds with potential biological activity.[1][2] The precise arrangement of the iodo, methoxy, and amine functionalities on the benzene ring dictates its reactivity and properties. Therefore, unambiguous structural confirmation is paramount.

This technical guide provides a comprehensive framework for the structural elucidation of this compound using a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this guide moves beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output, empowering researchers to interpret data with confidence.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and signal integrations, we can piece together the precise connectivity of atoms.

¹H NMR Spectrum Analysis

The proton NMR spectrum reveals the chemical environment of every hydrogen atom in the molecule. The electronic effects of the three substituents—the electron-donating amine (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing, yet ortho-para directing, iodo (-I) group—create a distinct signature for the aromatic protons.

Experimental Protocol: Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), inside an NMR tube. CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and for its single, well-defined solvent peak.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing to 0 ppm is required.

-

Cap the NMR tube and invert several times to ensure a homogenous solution.

-

Place the tube in the NMR spectrometer for analysis.

Interpretation of the ¹H NMR Spectrum

The 1,2,4-trisubstituted pattern of this compound results in three unique aromatic protons. Their expected chemical shifts and splitting patterns are dictated by the interplay of substituent effects. The strongly electron-donating -NH₂ and -OCH₃ groups shield nearby protons (shifting them upfield), while the electronegative iodine atom has a deshielding effect.

-

Aromatic Protons:

-

H-3: This proton is ortho to both the -OCH₃ and -NH₂ groups. It is expected to be the most shielded aromatic proton, appearing furthest upfield as a doublet of doublets due to coupling with H-5 and H-6.

-

H-5: This proton is meta to the -NH₂ group and ortho to the iodine atom. It will likely appear as a doublet of doublets.

-

H-6: This proton is ortho to the -NH₂ group and meta to both the -OCH₃ and -I groups. It is expected to appear as a doublet.

-

-

Amine Protons (-NH₂): These protons typically appear as a broad singlet. The chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding.

-

Methoxy Protons (-OCH₃): These protons appear as a sharp, distinct singlet, integrating to three protons, in a characteristic region for methoxy groups.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NH₂ | 3.5 - 4.5 (broad) | Singlet (br s) | 2H |

| -OCH₃ | ~3.8 | Singlet (s) | 3H |

| Aromatic H | 6.5 - 7.5 | Multiplets (d, dd) | 3H |

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. With seven unique carbon atoms, the spectrum will show seven distinct signals. The chemical shifts are highly influenced by the attached substituents.

-

Substituent Effects:

-

C-I (ipso-Carbon): The direct attachment of the heavy iodine atom causes a significant downfield shift for this carbon.

-

C-OCH₃ and C-NH₂ (ipso-Carbons): These carbons are shielded by the electron-donating groups and will appear at characteristic chemical shifts.

-

Aromatic Carbons: The remaining aromatic carbons will have shifts determined by their position relative to the substituents.

-

Methoxy Carbon (-OCH₃): This aliphatic carbon will appear significantly upfield compared to the aromatic carbons.

-

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | 55 - 60 |

| C-I | 80 - 90 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-OCH₃ | 145 - 155 |

NMR Analysis Workflow

The process of NMR analysis follows a logical sequence from sample preparation to the final assignment of the molecular structure.

Chapter 2: Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[4] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: KBr Pellet Method

-

Grind a small amount (~1-2 mg) of this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.

-

N-H Stretch: A primary amine (-NH₂) will show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.[5][6]

-

C-H Stretch: Absorptions for aromatic C-H bonds appear just above 3000 cm⁻¹, while the aliphatic C-H bonds of the methoxy group will appear just below 3000 cm⁻¹.[7]

-